
methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogen-Bonded Supramolecular Structures
- Substituted 4-pyrazolylbenzoates, including compounds similar to the methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, are utilized in studying hydrogen-bonded supramolecular structures. These structures are explored in one, two, and three dimensions, revealing significant insights into molecular interactions and bonding configurations (Portilla et al., 2007).
Cyclization Reactions and Heterocycle Synthesis
- Cyclization reactions of related compounds have been studied, leading to the creation of various bicyclic heterocycles. The process shows sensitivity to reagents and reaction conditions, showcasing the compound's role in synthesizing diverse molecular structures (Smyth et al., 2007).
Transformations into Pyrroles and Pyridines
- Formylchromone derivatives, which share structural similarities, undergo transformations into pyrroles and pyridines. These studies offer a pathway to understand the mechanistic aspects and potential chemical behaviors of similar compounds (Clarke et al., 1985).
Synthesis of Functionalized Isoxazoles
- The compound serves as a scaffold in the synthesis of highly functionalized isoxazoles. This application highlights its utility in creating complex and diverse molecular structures (Ruano et al., 2005).
Antimicrobial Activity Studies
- Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activity. This research area explores the potential biomedical applications of these compounds (El-Haggar et al., 2015).
Study of Hydrogen-Bonded Chains
- Investigations into the hydrogen-bonded chains in isomeric reaction products of related compounds provide insights into molecular-electronic structures. Such studies are crucial for understanding the compound's chemical properties and potential applications (Portilla et al., 2007).
Synthesis of Arylazopyrazolones
- The compound is used in synthesizing novel arylazopyrazolones with significant antimicrobial activity. This application demonstrates the compound's role in developing new pharmaceutical agents (Shah, 2014).
Structural Investigations in Coordination Chemistry
- Structural investigations involving derivatives of the compound in coordination chemistry provide insights into physicochemical properties. This research is important for understanding how these complexes behave on various surfaces (Tzimopoulos et al., 2010).
特性
IUPAC Name |
methyl 4-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-29-22(28)17-9-7-16(8-10-17)21(27)24-12-13-26-20(15-5-6-15)14-19(25-26)18-4-2-3-11-23-18/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPPARMLHGSMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

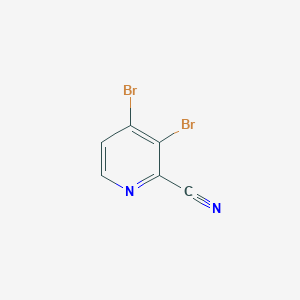
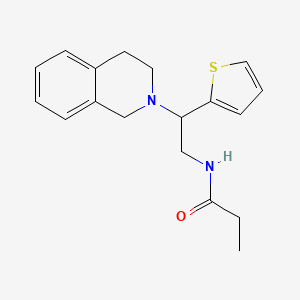
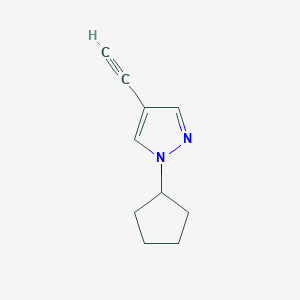
![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2812750.png)
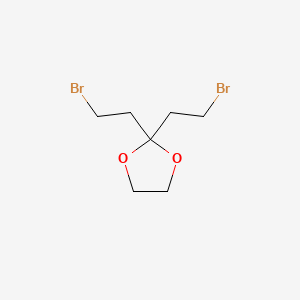
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)

![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2812755.png)
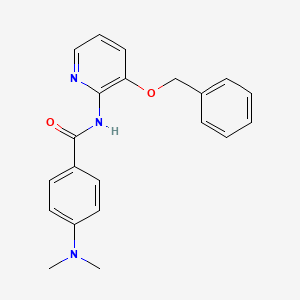
![6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2812761.png)
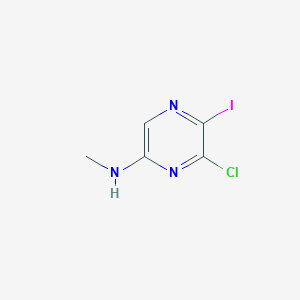
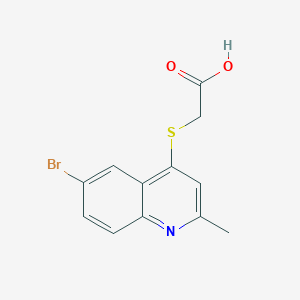
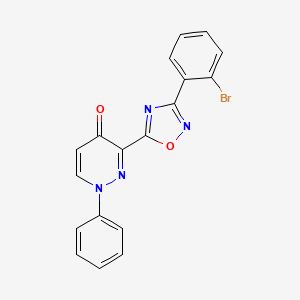
![6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2812766.png)